molecular formula C23H24BrO2P B13151309 [(1,3-Dioxan-2-yl)methyl](triphenyl)phosphanium bromide CAS No. 73022-37-4

[(1,3-Dioxan-2-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B13151309
CAS No.: 73022-37-4
M. Wt: 443.3 g/mol
InChI Key: SIXFAAOXDKTBRO-UHFFFAOYSA-M
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Description

((1,3-Dioxan-2-yl)methyl)triphenylphosphonium bromide: is an organic compound with the molecular formula C22H24BrO2P and a molecular weight of 431.30 g/mol . It is commonly used in organic synthesis, particularly in the preparation of fluorescent probes and as a reactant in various chemical reactions[2][2].

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • Commonly undergoes nucleophilic substitution reactions due to the presence of the bromide ion.
    • Reagents: Sodium methoxide, potassium tert-butoxide.

      Products: Substituted phosphonium salts.

  • Oxidation and Reduction Reactions:

    • Can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
    • Reagents: Hydrogen peroxide (oxidation), sodium borohydride (reduction).

      Products: Oxidized or reduced phosphonium compounds.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through its ability to participate in nucleophilic substitution and redox reactions.
  • Molecular Targets and Pathways:

Comparison with Similar Compounds

  • (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
  • (3-Benzyloxypropyl)triphenylphosphonium bromide
  • (4-Carboxybutyl)triphenylphosphonium bromide

Comparison:

  • Uniqueness: ((1,3-Dioxan-2-yl)methyl)triphenylphosphonium bromide is unique due to its specific 1,3-dioxane moiety, which imparts distinct chemical reactivity and biological activity compared to other similar phosphonium compounds.

Properties

CAS No.

73022-37-4

Molecular Formula

C23H24BrO2P

Molecular Weight

443.3 g/mol

IUPAC Name

1,3-dioxan-2-ylmethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C23H24O2P.BrH/c1-4-11-20(12-5-1)26(21-13-6-2-7-14-21,22-15-8-3-9-16-22)19-23-24-17-10-18-25-23;/h1-9,11-16,23H,10,17-19H2;1H/q+1;/p-1

InChI Key

SIXFAAOXDKTBRO-UHFFFAOYSA-M

Canonical SMILES

C1COC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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